N-(3-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S2/c1-3-8-21-17(23)16-14(7-9-24-16)20-18(21)25-11-15(22)19-13-6-4-5-12(2)10-13/h4-7,9-10H,3,8,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDTZICWHDJXOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in product quality. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(3-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor functions, leading to changes in cellular pathways. The thienopyrimidine core is known to interact with kinases and other proteins, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Core Heterocycle Modifications
Compound A : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core Structure: Dihydropyrimidinone (non-fused) vs. fused thienopyrimidine in the target compound.
- Substituents : 4-methyl and 6-oxo groups on the pyrimidine ring; dichlorophenyl acetamide.
- Impact: The dichlorophenyl group enhances lipophilicity (ClogP ~3.5 estimated) compared to the 3-methylphenyl group (ClogP ~2.8).
Compound B: 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide ()
- Core Structure: Identical thienopyrimidinone core.
- Substituents : 4-methylphenyl on the pyrimidine; trifluoromethoxyphenyl acetamide.
- Impact : The electron-withdrawing trifluoromethoxy group increases metabolic stability but may reduce solubility. The 4-methylphenyl substitution (vs. 3-methyl in the target) alters steric interactions in binding pockets .
Acetamide Substituent Variations
Compound C : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide ()
- Core Structure: Dihydropyrazole instead of thienopyrimidine.
- Substituents : Methylsulfanylphenyl acetamide; diphenylpropyl group.
- This contrasts with the rigid thienopyrimidine scaffold of the target compound .
Compound D : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ()
- Core Structure : Sulfamoyl-linked tetrahydrofuran.
- Substituents : Stereospecific (S)-configuration at the tetrahydrofuran ring.
- Impact : The sulfonamide bridge increases hydrogen-bonding capacity compared to the thioether linker in the target compound. Stereochemistry may influence target selectivity .
Physicochemical and Spectral Comparisons
- Synthesis Notes: Compound A uses CS2/KOH reflux for thioether formation (), while Compound D employs acetylsulfanilyl chloride coupling (). The target compound may require analogous thiol-nucleophile reactions .
Biological Activity
N-(3-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the thienopyrimidine class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Overview
The compound features a thieno[3,2-d]pyrimidine core, characterized by a fused thiophene and pyrimidine structure. This configuration imparts distinct chemical properties and biological activities. The molecular formula is , with a molecular weight of 373.5 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.5 g/mol |
| CAS Number | 1252826-18-8 |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest that its mechanism of action may involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
- Modulation of Signaling Pathways : It could affect signaling pathways associated with inflammation or cancer progression.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential applications in treating diseases such as cancer and inflammatory conditions. Notable findings include:
- Anticancer Activity : In vitro studies have shown that compounds with similar thienopyrimidine structures exhibit significant cytotoxic effects against several cancer cell lines. For instance, derivatives have demonstrated IC50 values indicating potent growth inhibition .
- Antimicrobial Properties : The compound has shown antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it could be effective against resistant strains .
Case Studies
Several studies have explored the biological activity of related compounds within the thienopyrimidine class:
- Study on Anticancer Effects : A study evaluated the anticancer properties of thienopyrimidine derivatives, finding that modifications at specific positions on the ring significantly enhanced their potency against various cancer cell lines .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thienopyrimidine compounds, revealing that certain substitutions led to improved activity against M. tuberculosis, suggesting a potential pathway for developing new antibiotics .
Q & A
Basic Research Questions
What are the critical steps for synthesizing N-(3-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis involves:
Core Formation : Construct the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene derivatives with urea or thiourea under reflux conditions .
Sulfanyl-Acetamide Coupling : React the core with 2-mercaptoacetamide derivatives using bases like K₂CO₃ in solvents such as DMF or ethanol (60–80°C, 6–12 hrs) .
Propyl Substitution : Introduce the propyl group at position 3 via alkylation using 1-bromopropane and a phase-transfer catalyst .
Optimization Strategies :
- Vary solvent polarity (e.g., DMF vs. ethanol) to improve yield (reported 65–82% ).
- Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) and adjust time/temperature to minimize byproducts.
Which analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., propyl CH₂ at δ 1.2–1.6 ppm, thieno-pyrimidine protons at δ 7.3–8.1 ppm ).
- Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺: ~435.12) and fragmentation patterns .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–C=S at ~680 cm⁻¹ ).
- X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation and hydrogen-bonding networks, as seen in related thienopyrimidine analogs .
How can researchers assess the compound’s stability under varying conditions?
Methodological Answer:
- pH Stability : Perform stress testing in buffers (pH 1–13) at 37°C for 24–72 hrs, followed by HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis products .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (typically >200°C for similar compounds ).
- Light Sensitivity : Expose to UV/visible light (300–800 nm) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm ).
Advanced Research Questions
What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace propyl with allyl or benzyl groups) and compare bioactivity .
Biological Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination ).
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays (reported IC₅₀: 12–45 µM for analogs ).
Computational Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR tyrosine kinase ).
How can contradictory data on biological activity be resolved?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain variability .
- Target Validation : Employ CRISPR/Cas9 gene editing to knock out suspected targets and confirm mechanism .
What advanced methodologies are used to study its interaction with biomolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM : Resolve compound-protein complexes at near-atomic resolution (if crystallography fails ).
How can enantiomeric purity be achieved and verified for chiral derivatives?
Methodological Answer:
- Chiral Chromatography : Use a Chiralpak® IG column with hexane/isopropanol (90:10) to separate enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–260 nm .
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
